molecular formula C46H38BrN3O4 B8224605 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine

Cat. No.: B8224605
M. Wt: 776.7 g/mol
InChI Key: DAZUPDFEWZGISI-UHFFFAOYSA-N
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Description

The compound 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine (CAS 694533-44-3, molecular formula C₄₂H₃₀N₃Br, molecular weight 656.612 g/mol) features a carbazole core substituted at position 9 with a 4-bromophenyl group and at positions 3 and 6 with tetrakis(4-methoxyphenyl)amine groups . This structure combines a rigid carbazole backbone with strong electron-donating methoxyphenyl substituents and an electron-withdrawing bromophenyl group, making it versatile for optoelectronic applications such as hole-transport materials (HTMs) and thermally activated delayed fluorescence (TADF) emitters.

Properties

IUPAC Name

9-(4-bromophenyl)-3-N,3-N,6-N,6-N-tetrakis(4-methoxyphenyl)carbazole-3,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H38BrN3O4/c1-51-39-19-9-32(10-20-39)48(33-11-21-40(52-2)22-12-33)37-17-27-45-43(29-37)44-30-38(18-28-46(44)50(45)36-7-5-31(47)6-8-36)49(34-13-23-41(53-3)24-14-34)35-15-25-42(54-4)26-16-35/h5-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAZUPDFEWZGISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(C5=C4C=C(C=C5)N(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H38BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is used to form the carbon-carbon bonds between the bromophenyl and carbazole units. This reaction requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as employing continuous flow reactors to enhance efficiency and safety. Crystallization techniques are often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Overview

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is a complex organic compound with significant potential across various scientific fields. Its unique structure, featuring a carbazole core with multiple substituents, allows it to participate in a range of chemical reactions and applications, particularly in medicinal chemistry, materials science, and organic electronics.

Medicinal Chemistry

The compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that derivatives of similar structures exhibit significant activity against various bacterial strains and cancer cell lines. For instance, studies have shown that certain compounds derived from carbazole frameworks possess promising antimicrobial activities against both Gram-positive and Gram-negative bacteria .

Organic Electronics

Due to its unique electronic properties stemming from the carbazole core, this compound is being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) . The presence of methoxy groups enhances its solubility and electronic characteristics, making it a suitable candidate for these applications .

Chemical Reactivity

The compound can undergo various chemical reactions:

  • Oxidation : Methoxy groups can be oxidized to form corresponding phenolic derivatives.
  • Reduction : The bromophenyl group can be reduced to yield phenyl-substituted derivatives.
  • Substitution : The bromine atom can be replaced with other nucleophiles through nucleophilic aromatic substitution.

Case Study 1: Antimicrobial Activity

A study on structurally related compounds demonstrated that specific derivatives exhibited significant antimicrobial activity against both bacterial and fungal species. The compounds were evaluated using the turbidimetric method for bacterial strains and showed effective inhibition against pathogens resistant to conventional antibiotics .

Case Study 2: Anticancer Properties

In a comparative study of different carbazole derivatives, some were found to effectively inhibit the growth of estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The mechanism involved binding interactions with specific receptors that alter cellular pathways leading to apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Compounds

Compound Application PLQY (%) ΔEST (eV) PCE (%) Solubility Key Feature
Target Compound HTM/TADF N/A N/A N/A Polar solvents Bromophenyl stability
DANCBZ HTM precursor N/A N/A N/A High High charge mobility
DACT-II TADF emitter 100 0.009 N/A Moderate 100% PLQY, near-zero ΔEST
JY8 HTM N/A N/A 19.14 Moderate Planar core, high FF (81%)
PaCzBph Gelator 10 N/A N/A Acetone/THF AIEE, gelation at 1.7 mg/mL

Biological Activity

9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine is a complex organic compound belonging to the carbazole family, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a carbazole core substituted with bromophenyl and methoxyphenyl groups, which contribute to its unique chemical properties. The presence of multiple amine groups enhances its reactivity and potential interactions with various biological systems.

Research indicates that carbazole derivatives, including this compound, primarily exert their biological effects through the inhibition of histone deacetylases (HDACs). This inhibition leads to the activation of several signaling pathways, notably the p53 signaling pathway, which plays a critical role in regulating apoptosis and cellular senescence.

MechanismDescription
HDAC InhibitionInhibits histone deacetylases, leading to altered gene expression
p53 ActivationPromotes apoptosis and cell cycle arrest in cancer cells
Antioxidant ActivityReduces oxidative stress, protecting cells from damage

Biological Activity

The biological activities of 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine include:

  • Anticancer Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it induces apoptosis in melanoma cells by activating the p53 pathway .
  • Antioxidant Properties : It has demonstrated the ability to reduce oxidative stress in pancreatic cells, suggesting protective effects against cellular damage.
  • Antimicrobial Effects : Preliminary studies indicate potential antimicrobial properties against certain bacterial strains, although further research is needed to establish efficacy .

Case Studies

  • Cytotoxicity in Cancer Cells : In vitro studies have shown that the compound effectively reduces viability in A549 (non-small cell lung cancer) and HCT116 (colorectal cancer) cell lines. The mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
  • Oxidative Stress Reduction : Experimental models demonstrated that treatment with this compound significantly decreased markers of oxidative stress in pancreatic cells. This suggests a potential therapeutic application for diabetes-related complications.

Binding Affinity Studies

Binding studies using calf thymus DNA (ct-DNA) have revealed that 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine interacts with DNA through groove binding mechanisms. The binding constants suggest a moderate affinity, indicating potential for development as an anticancer agent targeting DNA .

Table 2: Binding Affinity Data

CompoundBinding Constant (K_a) (M^-1)
9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamineModerate (~10^4)
Other Carbazole DerivativesVaries; typically lower

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 9-(4-Bromophenyl)-N3,N3,N6,N6-tetrakis(4-methoxyphenyl)-9H-carbazole-3,6-diamine?

Answer:
The compound is typically synthesized via Buchwald–Hartwig cross-coupling reactions , which facilitate C–N bond formation between carbazole cores and aryl amine substituents. For example:

  • Step 1 : A carbazole derivative (e.g., 9-(4-bromophenyl)-9H-carbazole) is functionalized with bis(4-methoxyphenyl)amine groups at the 3,6-positions using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., t-Bu₃P) in anhydrous toluene .
  • Step 2 : The reaction is optimized with strong bases (e.g., t-BuONa) under nitrogen to prevent oxidation. Purification involves column chromatography (SiO₂, cyclohexane/EtOAc) .
  • Key intermediates : Bis(4-bromophenyl)methanone or brominated carbazole precursors are often used to ensure regioselectivity .

Basic: How is the structural and electronic characterization of this compound performed?

Answer:

  • X-ray diffraction (XRD) : Resolves crystal packing and planarization of the carbazole core (e.g., dihedral angles between aryl substituents) .
  • UV-Vis/Photoluminescence spectroscopy : Identifies intramolecular charge transfer (ICT) transitions (e.g., absorption at ~400 nm, emission at 500–680 nm) and aggregation-induced emission enhancement (AIEE) in gel/solid states .
  • HPLC and NMR : Confirms purity (>98%) and substitution patterns (e.g., integration of methoxy proton signals at δ 3.8 ppm) .

Advanced: What role does this compound play in enhancing hole transport in perovskite solar cells (PSCs)?

Answer:
As a hole-transport material (HTM) , the compound improves device efficiency via:

  • Morphological control : Films of its derivatives (e.g., JY8) exhibit smooth, condensed morphologies (FE-SEM), reducing interfacial defects between perovskite and electrodes .
  • Charge transport : Space-charge-limited current (SCLC) measurements show high hole mobility (~10⁻⁴ cm²/V·s) due to planarized carbazole cores and dipole-dipole interactions from electron-withdrawing substituents .
  • Device performance : PSCs using derivatives like PyDAnCBZ achieve fill factors >81% and power conversion efficiencies (PCE) up to 19.14% .

Advanced: How does this compound optimize thermally activated delayed fluorescence (TADF) in OLEDs?

Answer:
When used as a host material , the compound enables efficient energy transfer to TADF emitters (e.g., DACT-II) via:

  • Overlap optimization : The low-energy absorption band (~410 nm) of the host aligns with the emitter’s emission spectrum, minimizing energy loss .
  • Donor strength modulation : The bis(4-methoxyphenyl)amine groups enhance electron-donating capacity, reducing ΔEₛₜ (singlet-triplet energy gap) to <0.3 eV, which promotes reverse intersystem crossing (RISC) .
  • Device metrics : Host-emitter systems achieve internal quantum efficiencies (IQE) approaching 100% and external quantum efficiencies (EQE) up to 9.9% in deep-blue OLEDs .

Advanced: How can researchers resolve contradictions in reported charge transport properties across studies?

Answer:
Contradictions (e.g., varying hole mobilities or thermal stability) arise from differences in:

  • Substituent effects : Compare derivatives with tolyl vs. methoxyphenyl groups using DFT calculations to quantify dipole moments and reorganization energies .
  • Film fabrication : Standardize spin-coating parameters (e.g., solvent annealing, doping ratios) to ensure reproducible morphology .
  • Measurement protocols : Validate SCLC and time-resolved photoluminescence (TRPL) under inert conditions to exclude moisture/oxygen artifacts .

Advanced: What strategies improve the compound’s applicability in bioimaging or deep-red emission systems?

Answer:

  • Donor-acceptor engineering : Introducing dendritic carbazole donors (e.g., TMAC) redshifts emission to 680 nm, aligning with the biological transparency window (650–1350 nm) .
  • Solvent-gel transitions : Utilize AIEE properties by forming organogels (CGC = 1.7 mg/mL in acetone) for stimuli-responsive luminescence .
  • Theoretical modeling : Employ TD-DFT to predict excited-state dynamics and optimize substituents for long-lived TADF or room-temperature phosphorescence .

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